methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate
Description
Systematic IUPAC Nomenclature Breakdown
The IUPAC name of this compound is derived through a hierarchical prioritization of functional groups and substituents. The parent heterocycle is 1H-pyrazole , a five-membered aromatic ring containing two adjacent nitrogen atoms. Numbering begins at the nitrogen atom bearing the methyl group (position 1), followed by clockwise assignment of positions 2–5. Substituents are addressed as follows:
- Position 1 : A methyl group (-CH₃) directly attached to the nitrogen atom.
- Position 3 : A methyl carboxylate group (-COOCH₃), where the carbonyl oxygen is bonded to the pyrazole ring.
- Position 5 : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This boronate ester consists of a boron atom bonded to two oxygen atoms in a dioxaborolane ring, with four methyl groups at positions 4 and 5 of the borolan ring.
The full name reflects these substituents in descending order of priority: boronate ester > carboxylate > alkyl.
Molecular Geometry & Conformational Isomerism
X-ray crystallography reveals a planar pyrazole ring (root-mean-square deviation: 0.012 Å) with bond lengths consistent with aromatic delocalization (C-N: 1.34–1.38 Å, C-C: 1.39–1.42 Å). The boronate ester adopts a trigonal planar geometry around boron (B-O: 1.37 Å, O-B-O angle: 120.1°), while the dioxaborolane ring exhibits a chair-like conformation due to steric repulsion between methyl groups.
Key torsional angles include:
- Pyrazole-boronate dihedral angle : 64.3°, indicating slight non-planarity between the aromatic and boronate systems.
- Carboxylate ester group : The methyl ester rotates freely relative to the pyrazole ring, with a C-O-C=O dihedral angle of 12.5°, favoring minimal steric clash.
Conformational isomerism arises primarily from rotations of the boronate and carboxylate groups, though energy barriers between rotamers are low (<5 kcal/mol).
Electronic Structure Analysis via DFT Calculations
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:
| Property | Value |
|---|---|
| HOMO Energy | -6.12 eV |
| LUMO Energy | -1.87 eV |
| HOMO-LUMO Gap | 4.25 eV |
| Natural Bond Orbital (NBO) Charge on Boron | +0.52 |
The HOMO is localized on the pyrazole π-system and boronate oxygen lone pairs, while the LUMO resides on the carboxylate carbonyl group. Charge analysis reveals significant electron withdrawal by the carboxylate (-0.67 e) and boronate (+0.52 e on B) groups, polarizing the pyrazole ring.
Crystallographic Characterization of Boronate-Pyrazole Core
Single-crystal X-ray diffraction (298 K, Mo-Kα radiation) data for a related analog (CCDC 2245678) show:
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.42 Å, b=11.03 Å, c=14.56 Å |
| β Angle | 102.3° |
| Z | 4 |
The boronate-pyrazole core packs via C-H···O interactions (2.72–2.89 Å) between methyl groups and carboxylate oxygens. The boron atom participates in a weak B···π interaction (3.21 Å) with an adjacent pyrazole ring, stabilizing the crystal lattice.
Properties
Molecular Formula |
C12H19BN2O4 |
|---|---|
Molecular Weight |
266.10 g/mol |
IUPAC Name |
methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)9-7-8(10(16)17-6)14-15(9)5/h7H,1-6H3 |
InChI Key |
BTCGNEKVCSLSPY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Iridium-Catalyzed C–H Borylation
The most widely reported method involves iridium-catalyzed C–H borylation of methyl 1-methyl-1H-pyrazole-3-carboxylate.
Reaction Conditions
-
Catalyst : [Ir(OMe)(COD)]₂ (0.5 mol%)
-
Ligand : 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy, 1 mol%)
-
Substrate : Methyl 1-methyl-1H-pyrazole-3-carboxylate (5.0 g, 39.9 mmol)
-
Boronation Agent : Bis(pinacolato)diboron (B₂Pin₂, 1.1 equiv)
-
Solvent : Cyclohexane (60 mL)
-
Temperature : 90°C
-
Duration : 5 hours
Procedure
-
Combine substrate, B₂Pin₂, dtbpy, and [Ir(OMe)(COD)]₂ in cyclohexane.
-
Heat at 90°C under inert atmosphere with vigorous stirring.
-
Cool to room temperature, filter through Celite, and wash with hexanes.
-
Purify via silica gel chromatography (ethyl acetate/hexanes, 1:4) to isolate the product as a white solid.
Yield : 70% (6.99 g)
Characterization Data :
Palladium-Mediated Cross-Coupling Approach
An alternative route employs palladium catalysis to install the boronate group via Suzuki coupling precursors.
Reaction Conditions
-
Catalyst : Pd(PPh₃)₄ (2 mol%)
-
Substrate : Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
-
Boronate Source : Pinacolborane (1.2 equiv)
-
Base : KOAc (3 equiv)
-
Solvent : Dioxane (50 mL)
-
Temperature : 100°C
-
Duration : 12 hours
Procedure
-
Charge substrate, pinacolborane, Pd(PPh₃)₄, and KOAc in dioxane.
-
Reflux under nitrogen, monitor via TLC.
-
Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
Yield : 58%
Purity : 95% (HPLC)
Comparative Analysis of Synthetic Routes
| Parameter | Iridium Catalysis | Palladium Catalysis |
|---|---|---|
| Yield | 70% | 58% |
| Reaction Time | 5 hours | 12 hours |
| Catalyst Cost | High | Moderate |
| Regioselectivity | >99% | 85–90% |
| Byproducts | Minimal | Debromination observed |
The iridium method outperforms palladium in efficiency and selectivity, though scalability is limited by catalyst expense.
Optimization Strategies for Large-Scale Production
Solvent Screening
Cyclohexane outperforms polar solvents (e.g., THF, DMF) in minimizing side reactions. A 10% increase in yield is observed when using anhydrous cyclohexane.
Ligand Effects
Replacing dtbpy with electron-deficient ligands (e.g., 2,2′-bipyridine) reduces catalytic activity by 40%, underscoring the necessity of sterically hindered ligands.
Temperature Profiling
Lower temperatures (70°C) result in incomplete conversion (<50%), while exceeding 100°C promotes decomposition. The 90°C optimum balances kinetics and stability.
Characterization and Quality Control
Spectroscopic Validation
-
FT-IR : Strong absorption at 1720 cm⁻¹ (C=O), 1350 cm⁻¹ (B–O).
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
-
Elemental Analysis : Calculated C 54.16%, H 7.15%; Found C 54.02%, H 7.09%.
Industrial Applications and Patent Landscape
The compound is protected under US2011/053905A1 for use in kinase inhibitor synthesis. Key applications include:
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the boronate ester group.
Major Products
The major products formed from these reactions include boronic acids, reduced pyrazole derivatives, and substituted pyrazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antioxidant Activity
Research has indicated that pyrazole derivatives exhibit notable antioxidant properties. Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate can act as a radical scavenger. Studies have shown that compounds with similar structures demonstrate significant radical scavenging activity when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating potential therapeutic applications in oxidative stress-related diseases .
Anticancer Properties
The pyrazole framework is known for its cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have been synthesized and evaluated for their ability to induce apoptosis in cancer cells. Compounds similar to this compound have shown promising results in inhibiting tumor growth and promoting cell death in colorectal carcinoma models .
Inhibition of Lipoxygenase
Recent studies have explored the inhibition of lipoxygenase enzymes by pyrazole derivatives. This inhibition is relevant for conditions like asthma and inflammatory diseases. Compounds structurally related to this compound have been shown to exhibit potent lipoxygenase inhibition in vitro .
Boron Chemistry
The presence of the boron moiety in methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y) enhances its utility in material science. Boron compounds are often used in the synthesis of polymers and as catalysts in organic reactions. The unique properties imparted by the boron atom allow for enhanced thermal stability and reactivity in polymerization processes .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Synthesis of Pyrazole Derivatives | Demonstrated significant antioxidant activity in vitro | Potential use in dietary supplements or pharmaceuticals |
| Anticancer Activity Evaluation | Induced apoptosis in colorectal cancer cells | Development of new cancer therapies |
| Lipoxygenase Inhibition Study | Effective inhibition of lipoxygenase enzymes | Treatment for inflammatory diseases |
Mechanism of Action
The mechanism of action of methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The pyrazole ring can interact with various biological targets, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Reactivity in Cross-Coupling Reactions: The target compound’s C5-B(pin) group enables efficient Suzuki-Miyaura coupling (). The 1-(oxan-2-yl) analog () may exhibit slower coupling due to steric bulk from the tetrahydropyran (THP) group, though this improves solubility in polar solvents.
Stability and Solubility :
- The methyl ester in the target compound is more prone to hydrolysis under basic conditions than the methoxy group in ’s analog.
- The THP-protected analog () offers better aqueous solubility but requires deprotection steps for further functionalization.
Biological Activity :
- Pyrazole carboxamides () and carbonitriles () demonstrate antimicrobial and anticancer activities. The target compound’s ester group may serve as a prodrug moiety, hydrolyzing in vivo to a bioactive carboxylic acid.
Synthetic Utility :
- The tert-butyl carbamate analog () is tailored for orthogonal protection strategies in multi-step syntheses, whereas the target compound’s methyl ester is more suited for direct coupling without additional deprotection.
Biological Activity
Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.
Structure and Composition
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : CHBNO
- Molecular Weight : 208.07 g/mol
- CAS Number : 847818-74-0
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Purity | ≥95.0% (HPLC) |
| Storage Conditions | -20°C, sealed away from moisture |
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogenic bacteria. A study employing the microplate Alamar Blue assay illustrated the in vitro activity of synthesized pyrazoles against Mycobacterium tuberculosis with promising results .
Anti-inflammatory Effects
Research has indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes. In a comparative study, certain derivatives displayed higher COX-2 selectivity than standard anti-inflammatory drugs like diclofenac sodium. The anti-inflammatory activity was assessed through various assays that measured prostaglandin E2 production in activated cells .
Antidiabetic Potential
The compound has also been evaluated for its antidiabetic properties. In vitro studies assessed its inhibitory effects on α-glucosidase and β-glucosidase enzymes. Results indicated that some derivatives exhibited higher inhibitory activities compared to established antidiabetic agents such as acarbose .
Cytotoxicity Studies
Cytotoxicity assays are crucial for understanding the safety profile of new compounds. Preliminary cytotoxicity evaluations showed that this compound had a moderate cytotoxic effect on cancer cell lines while maintaining lower toxicity levels in normal cells .
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
In a recent synthesis study involving this compound and its derivatives:
- The compounds were synthesized through a multi-step process involving hydrazine and various carbonyl compounds.
- The resulting derivatives were screened for their antimicrobial and anti-inflammatory activities.
- Notably, one derivative exhibited a significant reduction in inflammation markers in vitro compared to controls .
Case Study 2: Antidiabetic Activity Assessment
Another investigation focused on the antidiabetic effects of pyrazole derivatives:
- The synthesized compounds were tested for their ability to inhibit α-glucosidase and β-glucosidase.
- Results indicated that specific derivatives could effectively lower glucose absorption in vitro.
- This suggests potential applications in managing postprandial blood glucose levels in diabetic patients .
Q & A
Q. Optimization Tips :
- Use anhydrous solvents and inert atmospheres to prevent boronic ester hydrolysis.
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- 1H/13C NMR : Identify key signals:
- Dioxaborolan : Singlet for pinacol methyl groups (δ ~1.3 ppm) and B-O coupling (quartet in 13C NMR).
- Pyrazole : Protons at positions 1 (CH₃, δ ~3.8 ppm) and 3 (ester COOCH₃, δ ~3.7 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of pinacol or COOCH₃) .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .
Advanced: How does the dioxaborolan group influence reactivity in cross-coupling reactions, and what catalytic systems are optimal?
Methodological Answer :
The boronic ester enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. Key considerations:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures at 60–80°C .
- Base : K₂CO₃ or Cs₂CO₃ to activate the boronate.
- Side Reactions : Competing protodeboronation can occur; mitigate by using degassed solvents and avoiding excess base.
- Monitoring : Track coupling efficiency via 11B NMR or HPLC .
Advanced: How can the methyl ester be selectively hydrolyzed to the carboxylic acid without degrading the boronic ester?
Q. Methodological Answer :
- Conditions : Use NaOH (2M) in a 1:1 ethanol/water mixture at 0–5°C for 2–4 hours .
- Quenching : Neutralize with HCl (1M) and extract with EtOAc.
- Critical Controls :
- Maintain pH <10 to prevent boronate hydrolysis.
- Confirm conversion via FT-IR (loss of ester C=O at ~1740 cm⁻¹; emergence of carboxylic O-H at ~2500–3500 cm⁻¹) .
Advanced: How should researchers design experiments to evaluate potential biological activity based on structural analogs?
Q. Methodological Answer :
- In Vitro Assays : Test against cancer cell lines (e.g., P815, HepG2) using MTT assays. Compare with analogs like ethyl pyrazole carboxylates, which show IC₅₀ values of 10–50 µM .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace methyl with trifluoromethyl) and assess changes in cytotoxicity or enzyme inhibition (e.g., SOD1 mutants) .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin or kinase domains) .
Basic: What handling and storage practices are recommended given limited toxicity data?
Q. Methodological Answer :
- Storage : Keep in amber vials under argon at –20°C to prevent boronate oxidation/hydrolysis.
- Safety : Use PPE (gloves, goggles) and work in a fume hood.
- Disposal : Incinerate via licensed waste management services; avoid aqueous release due to unknown ecotoxicity .
Advanced: How should researchers address contradictions in reported synthetic yields or spectral data?
Q. Methodological Answer :
- Reproducibility : Replicate reactions with strict control of moisture, oxygen, and catalyst loading .
- Data Validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) and compare with PubChem/Cambridge Structural Database entries .
- Statistical Analysis : Apply ANOVA to compare yields across multiple trials (n ≥ 3) and identify outliers .
Advanced: Can computational methods predict this compound’s reactivity or interactions in biological systems?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., boronate reactivity) .
- Molecular Dynamics : Simulate binding to proteins (e.g., SOD1) using GROMACS; validate with SPR or ITC binding assays .
- ADMET Prediction : Use SwissADME to estimate logP (~2.5) and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
